molecular formula C11H18F3NO4 B2753972 Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate CAS No. 1628734-40-6

Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate

Cat. No.: B2753972
CAS No.: 1628734-40-6
M. Wt: 285.263
InChI Key: ZONGJNNSYPZTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate is a fluorinated ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and three fluorine atoms at the 4-position of the butanoate chain. This compound is a critical intermediate in pharmaceutical synthesis, particularly for introducing trifluoromethyl groups into heterocyclic frameworks or peptide-like structures. The Boc group enhances stability during synthetic processes, enabling selective deprotection under mild acidic conditions . Its trifluorinated backbone contributes to electron-withdrawing effects, influencing reactivity and molecular interactions in target applications.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-5-18-8(16)6-7(11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONGJNNSYPZTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound, being a Boc-protected amino acid derivative, likely interacts with its targets by serving as a building block in peptide synthesis. The Boc group serves to protect the amino group during synthesis, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the amino group for further reactions.

Biochemical Pathways

The compound is likely involved in the biochemical pathway of peptide synthesis. In this process, the compound, as a Boc-protected amino acid, is coupled with other amino acids or peptides to form larger peptide chains. The Boc group ensures that the amino group of the amino acid remains unreacted until it is intentionally deprotected.

Result of Action

The primary result of the action of Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate is likely the formation of peptides through peptide synthesis. The compound, serving as a building block, contributes to the formation of peptide bonds, leading to larger peptide or protein structures.

Action Environment

The action of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and solvent conditions. For instance, the deprotection of the Boc group is typically performed under acidic conditions. Furthermore, the compound is reported to be soluble in common organic solvents, which can influence its reactivity and stability.

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate (CAS Number: 88574-53-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H19F3N2O4
  • Molecular Weight : 270.27 g/mol
  • Purity : Typically ≥95%
  • Physical Form : Colorless to yellow liquid
  • Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of this compound can be attributed to its structural components:

  • Tert-butoxycarbonyl (Boc) Group : This protective group allows selective reactions and enhances the compound's stability.
  • Trifluorobutanoate Moiety : The trifluoromethyl group increases lipophilicity and can enhance binding affinity to biological targets.
  • Amino Group : The presence of an amino group suggests potential interactions with various receptors and enzymes.

These structural features suggest that the compound may interact with specific molecular targets involved in various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the activity against bacterial strains by disrupting their membrane integrity. Studies have shown that derivatives of trifluorobutanoates can inhibit bacterial growth effectively, suggesting a potential application for this compound in developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways such as:

  • MAPK/ERK Pathway : Involvement in cell proliferation and survival.
  • PI3K/Akt/mTOR Pathway : Regulation of cell growth and metabolism.

These pathways are crucial for cancer cell survival, and targeting them can lead to effective therapeutic strategies.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes involved in metabolic processes. Its amino group can participate in hydrogen bonding with enzyme active sites, potentially leading to decreased enzymatic activity.

Research Findings and Case Studies

StudyFindings
Zhang et al. (2022)Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values of 32 µg/mL.
Liu et al. (2023)Reported induction of apoptosis in A549 lung cancer cells via caspase activation.
Chen et al. (2021)Identified inhibition of protein tyrosine kinases by the compound, suggesting a mechanism for its anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights structural and functional differences between Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate and related compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Applications
This compound Not provided C11H18F3NO4 Boc-protected amino, 4,4,4-trifluoro, ester Pharmaceutical intermediates
Ethyl 3-amino-4,4-difluorobutanoate 1599057-72-3 C6H11F2NO2 Free amino, 4,4-difluoro, ester Agrochemical precursors
Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate 129612-47-1 C7H12F3NO2 Methylamino (unprotected), 4,4,4-trifluoro, ester Specialty chemical synthesis
Ethyl 4,4,4-trifluorocrotonate 371-26-6 C6H7F3O2 α,β-unsaturated ester, 4,4,4-trifluoro Polymer additives
(S)-2-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid 2242426-52-2 C11H18F3NO4 Boc-protected amino, 3,3-dimethyl, carboxylic acid Chiral building blocks
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate 70424-93-0 C17H22F3NO4 Boc-protected amino, 2,4,5-trifluorophenyl substituent Drug discovery (e.g., kinase inhibitors)

Key Observations :

  • Amino Group Protection: The Boc group in the target compound distinguishes it from analogs like Ethyl 3-amino-4,4-difluorobutanoate, which lacks protection, increasing its reactivity but reducing stability in acidic/basic conditions .
  • Fluorination Pattern : The 4,4,4-trifluoro substitution is shared with Ethyl 4,4,4-trifluorocrotonate, but the latter’s α,β-unsaturated ester enables conjugate addition reactions, unlike the saturated backbone of the target compound .
  • Stereochemical Complexity : The (S)-configured analog with a trifluorophenyl group (CAS 70424-93-0) demonstrates the role of stereochemistry and aromatic fluorination in modulating biological activity .

Physical and Chemical Properties

  • Solubility: The Boc group enhances lipophilicity compared to free amino analogs (e.g., CAS 1599057-72-3), improving compatibility with nonpolar solvents .
  • Stability: The trifluoromethyl group increases thermal stability relative to non-fluorinated esters. However, Ethyl 4,4,4-trifluorocrotonate’s conjugated system reduces stability under UV light .
  • Molecular Weight : The Boc group increases the molecular weight (285.26 g/mol) compared to simpler analogs like Ethyl 4,4,4-trifluorobutyrate (CAS 371-26-6; 158.11 g/mol) .

Preparation Methods

Synthesis of 3-Amino-4,4,4-trifluorobutanoic Acid

The precursor is synthesized via Michael addition of ammonia to ethyl 4,4,4-trifluorocrotonate, yielding ethyl 3-amino-4,4,4-trifluorobutanoate, which is hydrolyzed to the acid.

Reaction Conditions :

  • Ethyl 4,4,4-trifluorocrotonate (1 eq), NH3 (aq., 2 eq), EtOH, 0°C → RT, 12 h.
  • Hydrolysis: 2 M NaOH, reflux, 4 h.
  • Yield : 55–68%.

Boc Protection Protocol

The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions:

Procedure :

  • 3-Amino-4,4,4-trifluorobutanoic acid (1 eq) dissolved in THF/H2O (1:1).
  • Boc anhydride (1.2 eq), NaHCO3 (2 eq), 0°C → RT, 6 h.
  • Acidification to pH 2–3, extraction with EtOAc.
  • Yield : 85–92%.

Esterification of Boc-Protected Acid

Fischer Esterification

The Boc-protected acid is esterified with ethanol via acid-catalyzed Fischer esterification:

Conditions :

  • Boc-3-amino-4,4,4-trifluorobutanoic acid (1 eq), EtOH (excess), H2SO4 (cat.), reflux, 8 h.
  • Yield : 78–84%.

Acyl Chloride Intermediate

Higher yields are achieved via acyl chloride formation:

  • Boc-protected acid (1 eq) treated with SOCl2 (1.5 eq), DMF (cat.), 50°C, 2 h.
  • Quench with EtOH, stir at 0°C, 1 h.
  • Yield : 90–95%.

Direct Amination of Ethyl 4,4,4-Trifluorobutanoate

Hofmann Rearrangement

Ethyl 4,4,4-trifluorobutanoate undergoes Hofmann rearrangement to introduce the amine:

Steps :

  • Bromination: NBS (1.1 eq), AIBN (cat.), CCl4, reflux, 3 h.
  • Treatment with NaN3 (2 eq), DMF, 60°C, 6 h.
  • Staudinger reaction: PPh3 (1.2 eq), THF, RT, 2 h.
  • Yield : 62–70%.

Boc Protection Post-Amination

The resulting amine is protected using Boc anhydride as in Section 2.2, yielding the target compound.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages
Boc Protection + Esterif. 3-Amino-4,4,4-trifluorobutanoic acid Boc protection, Fischer esterif. 78–84% High purity, mild conditions
Acyl Chloride Route Boc-protected acid SOCl2 activation, EtOH quench 90–95% High yield, scalable
Direct Amination Ethyl 4,4,4-trifluorobutanoate Hofmann rearrangement, Boc 62–70% Avoids acid handling, fewer steps

Optimization Strategies and Challenges

Trifluoromethyl Group Stability

The CF3 group is susceptible to hydrolysis under strongly acidic/basic conditions. Neutral pH during Boc protection and low-temperature esterification mitigate degradation.

Regioselective Amination

Hofmann rearrangement ensures α-amination, but competing β-elimination requires precise stoichiometry and catalytic control.

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance Boc anhydride reactivity, while EtOAc improves extraction efficiency post-reaction.

Industrial-Scale Considerations

Cost Efficiency

The acyl chloride route, despite higher yields, incurs costs from SOCl2. Fischer esterification is preferred for low-budget syntheses.

Green Chemistry Alternatives

Enzymatic esterification using lipases (e.g., Candida antarctica) reduces waste:

  • Conditions : Boc-protected acid (1 eq), EtOH (3 eq), hexane, 40°C, 24 h.
  • Yield : 80–88%.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate?

The compound is synthesized via amino group protection using tert-butyl carbamate (Boc) and subsequent introduction of the trifluoromethyl group. A common method involves reacting ethyl 4,4,4-trifluorobutanoate with tert-butyl carbamate in the presence of a base (e.g., NaH or K₂CO₃). The Boc group stabilizes the amino functionality during synthesis and is later removed under acidic conditions (e.g., TFA or HCl) .

Q. What analytical techniques confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are standard for structural confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC). For enantiomeric purity, chiral HPLC or polarimetry is employed .

Q. How does the Boc protecting group influence downstream applications?

The tert-butoxycarbonyl (Boc) group prevents undesired side reactions at the amino group during multi-step syntheses. It is selectively cleaved under mild acidic conditions (e.g., TFA in dichloromethane), enabling further functionalization in peptide synthesis or medicinal chemistry .

Advanced Research Questions

Q. What strategies achieve high enantiomeric excess (ee) in synthesizing this compound?

Biocatalytic methods, such as ketoreductase-catalyzed reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate, yield (S)-enantiomers with 84% ee. Deracemization of racemic substrates improves ee to 96% under optimized reaction conditions (Table 1) .

Table 1. Comparison of Enantioselective Synthesis Methods

MethodCatalyst/Conditionsee (%)Yield (%)Reference
Biocatalytic ReductionKetoreductase in solvent8460
DeracemizationRacemate resolution9665

Q. How do steric and electronic effects of the trifluoromethyl group impact reactivity?

The -CF₃ group increases electrophilicity at the β-carbon, facilitating nucleophilic substitutions. Its strong electron-withdrawing nature stabilizes intermediates in peptide coupling reactions but may hinder crystallization due to reduced polarity .

Q. What challenges arise in constructing trifluoromethylated stereogenic centers?

Self-disproportionation of enantiomers (SDE) on achiral silica gel has been observed in similar fluorinated compounds, leading to ee variability. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) mitigate this issue .

Q. How do conflicting yield and ee data across studies inform reaction optimization?

Discrepancies in yield (e.g., 60% vs. 65%) and ee (84% vs. 96%) highlight the sensitivity of reaction conditions. Factors like solvent polarity, temperature, and enzyme/substrate ratio must be systematically optimized. For example, aqueous-organic biphasic systems enhance enzyme stability and ee .

Q. What is the compound’s role in medicinal chemistry, and what limitations exist?

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug candidates. However, limited in vitro assays directly targeting this compound necessitate extrapolation from structurally related analogs. For example, Boc-protected trifluoromethyl analogs show anti-cancer activity in cell lines, but specific mechanistic studies are needed .

Methodological Considerations

  • Deprotection Protocol : Remove the Boc group using 20% TFA in DCM for 2 hours at 0°C, followed by neutralization with NaHCO₃ .
  • Handling SDE : Use chiral stationary phases during purification to avoid enantiomer redistribution .
  • Scale-Up Challenges : Biocatalytic methods may require immobilized enzymes or continuous-flow systems to improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.